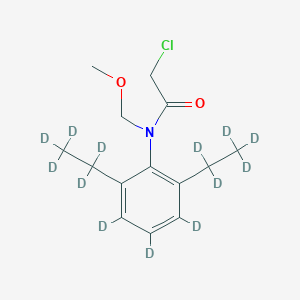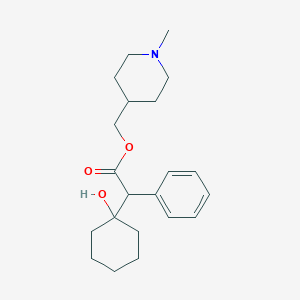
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. MPHP is a psychoactive drug that has a similar chemical structure to amphetamines and cathinones. It is known for its stimulant and euphoric effects and is commonly used as a recreational drug. However, MPHP has also gained attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of MPHP involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the reward pathway, leading to the drug's euphoric effects.
生化学的および生理学的効果
The use of MPHP has been shown to result in a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to the release of stress hormones such as cortisol and adrenaline. Long-term use of MPHP has been associated with a range of negative effects, including addiction, psychosis, and cognitive impairment.
実験室実験の利点と制限
The use of MPHP in research has several advantages. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders. However, the use of MPHP in research also has several limitations. Its psychoactive effects can make it difficult to control for confounding variables in experimental settings. Additionally, the long-term effects of MPHP use are not well understood, making it difficult to assess the potential risks associated with its use.
将来の方向性
There are several potential future directions for the use of MPHP in research. One potential area of research is the development of MPHP-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another potential area of research is the development of new cathinone-based drugs with improved safety profiles. Additionally, further research is needed to better understand the long-term effects of MPHP use and the potential risks associated with its use.
合成法
The synthesis of MPHP involves the reaction of alpha-phenylcyclohexanone with 4-methylpiperidine and methyl iodide. The resulting compound is then hydrolyzed to form MPHP. The synthesis of MPHP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MPHP has gained attention in the scientific community due to its potential applications in research. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
CAS番号 |
101564-13-0 |
|---|---|
製品名 |
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester |
分子式 |
C21H31NO3 |
分子量 |
345.5 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl)methyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-22-14-10-17(11-15-22)16-25-20(23)19(18-8-4-2-5-9-18)21(24)12-6-3-7-13-21/h2,4-5,8-9,17,19,24H,3,6-7,10-16H2,1H3 |
InChIキー |
WMYRFQWJUCGVSV-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
正規SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
同義語 |
(1-Methyl-4-piperidyl)methyl(1-hydroxycyclohexyl)phenylacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



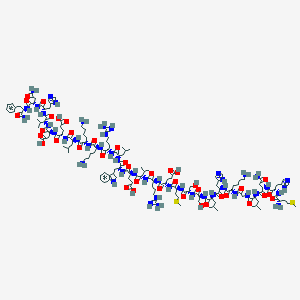
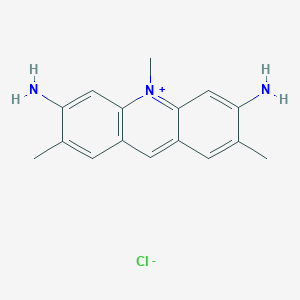
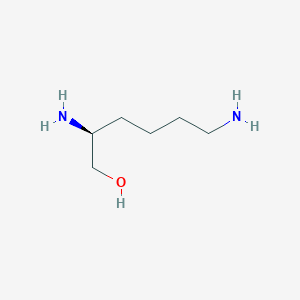
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
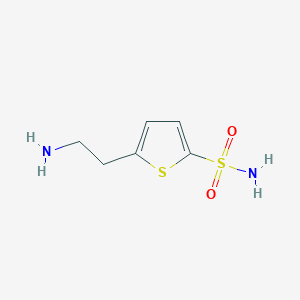
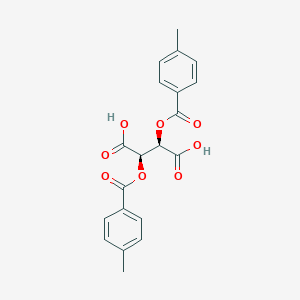
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
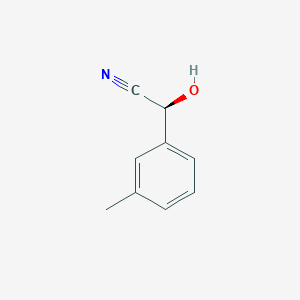
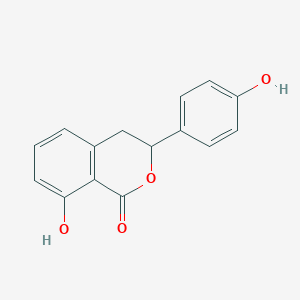
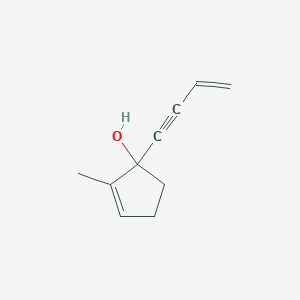
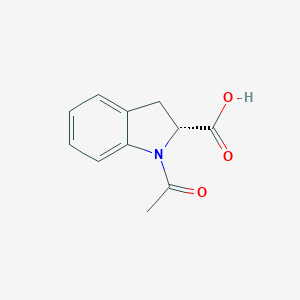
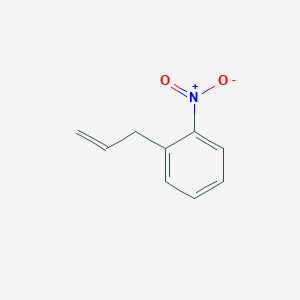
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
